Phosphine, (1-methyl-1,2-propadienyl)-
Description
Phosphine, (1-methyl-1,2-propadienyl)- is an organophosphorus compound with the molecular formula C₄H₇P and a molecular weight of 86.0721 g/mol . Its IUPAC Standard InChIKey is FJMSLUMCPHPSBT-UHFFFAOYSA-N, and it is registered under CAS number 133672-88-5. The compound features a phosphorus atom bonded to a 1-methyl-1,2-propadienyl group, which introduces steric and electronic effects distinct from simpler phosphines like PH₃.
Key physicochemical properties include an ionization energy of 8.90 eV (determined via the photoelectron (PE) method) . Structural data, including 2D Mol and 3D SD files, highlight its unique geometry, which differs from unsubstituted phosphines due to the presence of the bulky allene-derived substituent.
Structure
2D Structure
Properties
CAS No. |
133672-88-5 |
|---|---|
Molecular Formula |
C4H7P |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
but-3-en-2-ylidenephosphane |
InChI |
InChI=1S/C4H7P/c1-3-4(2)5/h3,5H,1H2,2H3 |
InChI Key |
FJMSLUMCPHPSBT-UHFFFAOYSA-N |
SMILES |
CC(=P)C=C |
Isomeric SMILES |
CC(=C=C)P |
Canonical SMILES |
CC(=C=C)P |
Synonyms |
Phosphine, (1-methyl-1,2-propadienyl)- |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Phosphine, (1-methyl-1,2-propadienyl)- is characterized by its unique structure that includes a phosphine group attached to a propadienyl moiety. This structure contributes to its reactivity and potential utility in various chemical reactions.
Chemical Formula
- Molecular Formula : C₃H₅P
- CAS Number : 133672-88-5
One of the primary applications of phosphine compounds, including (1-methyl-1,2-propadienyl)-, is in the development of herbicides and pest control agents. The compound has shown effectiveness as a biocide and plant growth regulator.
Herbicidal Activity
Research indicates that phosphine derivatives can inhibit specific enzymes involved in plant growth regulation. For instance, a study highlighted the potential of phosphine-based compounds as effective herbicides due to their ability to disrupt metabolic pathways in target plants .
Case Study: Herbicidal Mixtures
A patent describes a herbicidal mixture containing phosphine compounds that demonstrates improved efficacy when combined with other active ingredients. This synergy enhances the overall performance against resistant weed species .
Applications in Materials Science
Phosphine, (1-methyl-1,2-propadienyl)- is also utilized in the synthesis of advanced materials. Its properties make it suitable for use as a stabilizer and flame retardant in various polymer formulations.
Polymer Stabilization
The compound has been investigated for its ability to enhance the hydrolysis resistance of resins. A notable study showed that incorporating phosphine into resin formulations significantly improved their thermal stability and resistance to degradation under humid conditions .
Flame Retardancy
Phosphine compounds are recognized for their flame-retardant properties. They can be added to polymers to reduce flammability without compromising mechanical properties. This application is particularly relevant in industries where safety standards are stringent.
Stability Studies
A comprehensive study evaluated the stability of phosphine compounds under various environmental conditions. Results indicated that while some derivatives exhibit susceptibility to hydrolysis, modifications to the molecular structure can enhance stability and broaden application scopes .
Biological Performance
Research on the biological effects of phosphine compounds has revealed their potential as eco-friendly alternatives to traditional pesticides. Studies demonstrate lower toxicity profiles compared to conventional chemicals while maintaining effective pest control capabilities .
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclopropane, (1-methyl-1,2-propadienyl)-
- Molecular Formula : C₇H₁₀
- Molecular Weight : 94.1 g/mol
- Key Features :
- Comparison :
- The absence of phosphorus eliminates lone-pair-driven reactivity (e.g., nucleophilicity), making it less reactive toward electrophiles compared to phosphine derivatives.
- The molecular mass (94.1 g/mol) is higher due to the carbon-rich structure.
Phosphine (PH₃)
- Molecular Formula : PH₃
- Key Features: Pyramidal geometry with a 93° H-P-H bond angle .
- Comparison: The methylpropadienyl group in Phosphine, (1-methyl-1,2-propadienyl)- increases steric bulk, reducing volatility and altering reactivity (e.g., decreased nucleophilicity at phosphorus). Ionization energy for PH₃ (~9.87 eV, general knowledge) is slightly higher than that of the substituted derivative (8.90 eV), suggesting electronic stabilization from the substituent .
Phosphine Oxide, Diphenyl(2,4,6-trimethylbenzoyl)-
- CAS Number : 84896-44-6
- Key Features :
- Contains a phosphine oxide group (P=O), indicating a higher oxidation state (+5 vs. +3 in phosphines).
- Bulky aromatic substituents enhance stability and UV-absorption properties.
- Comparison: The oxidized phosphorus in phosphine oxide derivatives reduces lone-pair availability, making them less reactive as ligands or nucleophiles compared to Phosphine, (1-methyl-1,2-propadienyl)-. Applications diverge: phosphine oxides are often used as photoinitiators, while substituted phosphines may serve as precursors in organometallic synthesis .
Comparative Data Table
Research Findings and Unique Aspects
- Electronic Effects : The 1-methyl-1,2-propadienyl group in Phosphine, (1-methyl-1,2-propadienyl)- delocalizes electron density, lowering its ionization energy compared to PH₃ . This property may enhance its utility in redox-active catalytic systems.
- Steric Influence : The substituent creates steric hindrance, limiting access to the phosphorus lone pair and reducing reactivity toward bulky electrophiles.
- Divergent Applications: Unlike cyclopropane derivatives (used in strain-release chemistry) or phosphine oxides (photoinitiators), Phosphine, (1-methyl-1,2-propadienyl)- is poised for niche roles in organometallic synthesis or as a ligand in asymmetric catalysis.
Preparation Methods
Propargylphosphine Synthesis
Propargyl alcohol reacts with PCl₃ under controlled conditions to form 2-propynylphosphorodichloridite. Substituting propargyl alcohol with 1-methylpropargyl alcohol introduces the methyl group:
Thermal Rearrangement and Hydrogenation
Heating the propargyl intermediate induces a-sigmatropic rearrangement to the allenic dichloride:
Catalytic hydrogenation (H₂/Pd) reduces the dichloride to the primary phosphine:
Optimization Insights :
Direct Substitution Using Phosphine Gas
While challenging due to PH₃’s low reactivity, direct alkylation strategies have been explored.
Radical-Mediated Coupling
UV irradiation initiates radical chain reactions between PH₃ and 1-methylpropadiene:
Limitations :
-
Low regioselectivity.
-
Byproduct formation (e.g., diphosphines).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Challenges |
|---|---|---|---|---|
| Grignard-PCl₃ | 1-Bromo-1-methylpropadiene | Grignard formation, reduction | 40–60 | Allenic Grignard stability |
| Propargyl rearrangement | 1-Methylpropargyl alcohol | Rearrangement, hydrogenation | 50–70 | High-temperature sensitivity |
| Radical coupling | PH₃, 1-methylpropadiene | UV irradiation | 10–20 | Poor selectivity |
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing phosphine derivatives like (1-methyl-1,2-propadienyl)phosphine in synthetic studies?
Answer:
Nuclear Magnetic Resonance (NMR), particularly P{H} NMR, is critical for identifying phosphorus-containing groups and monitoring reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for purity assessment and structural confirmation, especially for volatile phosphine derivatives. For example, in studies of phosphine-gold(I) thiolate complexes, H and P NMR were used to track phosphine oxide formation, while GC-MS validated intermediate structures . Ensure solvent compatibility (e.g., deuterated DMSO for high dielectric environments) and optimize column temperatures to prevent decomposition of thermally labile phosphines.
Basic: How can researchers design stability tests for (1-methyl-1,2-propadienyl)phosphine under varying storage conditions?
Answer:
Stability studies should evaluate:
- Temperature sensitivity : Store samples at 4°C, 25°C, and −20°C, with periodic NMR/GC-MS analysis to detect degradation products (e.g., phosphine oxide).
- Light exposure : Compare sealed vials under dark vs. UV/visible light.
- Atmospheric reactivity : Test under inert (argon) vs. ambient conditions to assess oxidation rates.
Reference TCI America’s safety protocols for handling labile organophosphorus compounds, which emphasize avoiding moisture and oxidizers to prevent decomposition .
Advanced: What mechanistic insights explain competing pathways (e.g., phosphine oxide formation vs. thiolate exchange) in reactions involving substituted phosphines?
Answer:
In gold(I) thiolate complexes, phosphine oxide formation dominates under electron-withdrawing substituents (e.g., −NO) and high-dielectric solvents (e.g., DMSO), as shown via 2D H-H ROESY NMR. Water acts as a catalyst but requires specific solvent environments (e.g., absent in acetonitrile despite trace HO). Kinetic analysis should compare reaction rates in solvents with varying dielectric constants and track intermediates via stopped-flow spectroscopy .
Advanced: How can contradictory results in phosphine detection (e.g., astronomical vs. laboratory data) be resolved methodologically?
Answer:
Contradictions often arise from data processing artifacts or instrumental limitations. For example, false phosphine signals in Venusian atmosphere studies were linked to algorithmic amplification of noise. To mitigate:
- Cross-validate with multiple spectroscopic techniques (e.g., TEXES, Juno, or Cassini instruments for planetary studies) .
- Reproduce analyses using independent pipelines, as done in re-evaluations of phosphine detections in Jupiter’s polar vortices .
- Benchmark laboratory-derived phosphine spectra against observational data to resolve ambiguities in rotational-vibrational transitions .
Advanced: What experimental controls are critical when studying the neurotoxic or protective effects of organophosphorus compounds in vivo?
Answer:
While direct evidence for (1-methyl-1,2-propadienyl)phosphine is limited, analogous studies on neuroprotective agents like modafinil in Parkinsonian models provide a framework:
- Dose-response curves : Use escalating doses (e.g., 50–150 mg/kg modafinil) to differentiate therapeutic vs. toxic effects .
- Behavioral endpoints : Quantify locomotor activity, hand-eye coordination, and dopamine levels via HPLC-ECD in striatal tissues.
- Negative controls : Include vehicle-only groups to isolate compound-specific effects from solvent interactions .
Basic: What computational tools are recommended for modeling the electronic structure of substituted phosphines?
Answer:
Density Functional Theory (DFT) with basis sets like def2-TZVP for phosphorus and transition metals can predict bond dissociation energies and reaction pathways. For example, model phosphine oxide formation by calculating transition states in gold-thiolate systems. Software such as Gaussian or ORCA, validated against experimental P NMR shifts, enhances reliability .
Advanced: How do solvent dielectric properties influence the reactivity of phosphine derivatives in organometallic catalysis?
Answer:
High-dielectric solvents (e.g., DMSO, ε ≈ 47) stabilize charged intermediates, accelerating pathways like phosphine oxidation. In contrast, low-ε solvents (e.g., toluene, ε ≈ 2.4) favor ligand-exchange reactions. Solvent screening via kinetic studies (e.g., UV-Vis monitoring of gold-thiolate reactions) is critical for optimizing catalytic cycles .
Basic: What safety protocols are essential for handling (1-methyl-1,2-propadienyl)phosphine in laboratory settings?
Answer:
- Ventilation : Use fume hoods certified for volatile organophosphorus compounds.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Inert-atmosphere sealed containers at −20°C, with regular integrity checks to prevent degradation .
Advanced: How can researchers address discrepancies in phosphine’s environmental persistence across terrestrial vs. extraterrestrial models?
Answer:
Phosphine stability in planetary atmospheres (e.g., Jupiter vs. Titan) depends on vertical mixing and UV photolysis rates. Laboratory simulations should replicate extreme conditions (e.g., Jovian-pressure reactors or low-temperature UV chambers). Cross-reference Cassini/CIRS data (upper limits of 1 ppb on Titan) with terrestrial degradation kinetics to model planetary-scale behavior .
Advanced: What strategies validate the absence of phosphine in contested studies (e.g., false positives in low-signal environments)?
Answer:
- Spectral deconvolution : Use Bayesian fitting to distinguish phosphine lines from overlapping atmospheric absorbers (e.g., SO).
- Blind analysis : Apply the same pipeline to synthetic datasets with/without phosphine to quantify false-positive rates, as demonstrated in Venusian atmosphere re-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
